2-APQC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

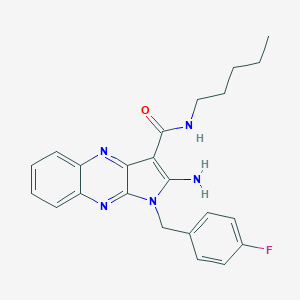

Fórmula molecular |

C23H24FN5O |

|---|---|

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

InChI |

InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30) |

Clave InChI |

FYNPHMNXVLLDAS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N |

Origen del producto |

United States |

Foundational & Exploratory

2-APQC: A Novel SIRT3 Activator for Cardioprotection

A Technical Overview of its Mechanism of Action and Therapeutic Potential

Introduction

2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial NAD+-dependent deacetylase. SIRT3 plays a pivotal role in regulating mitochondrial homeostasis, including oxidative stress, catabolism, and ATP production[1][2]. Emerging evidence has highlighted the crucial role of SIRT3 in mitigating cardiac fibrosis and heart failure, making it a promising therapeutic target[1][2]. This compound was identified through a structure-based drug design strategy and has demonstrated significant potential in alleviating myocardial hypertrophy and fibrosis[1][2]. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of SIRT3. This activation initiates a cascade of downstream signaling events that collectively combat the pathological processes of heart failure, namely myocardial hypertrophy and fibrosis. The protective mechanisms of this compound are multifaceted and involve the modulation of several key signaling pathways. The entire process is dependent on the presence of SIRT3, as the therapeutic effects of this compound are abrogated in SIRT3 knockout models[1][2].

Direct Binding and Activation of SIRT3

Experimental evidence confirms a direct interaction between this compound and SIRT3. Surface plasmon resonance (SPR) analysis revealed a strong binding affinity, while a cellular thermal shift assay (CETSA) in H9c2 cells demonstrated that this compound enhances the thermal stability of SIRT3, indicating direct binding within a cellular context[1].

Table 1: Binding Affinity of this compound for SIRT3

| Parameter | Value | Method |

| Equilibrium Dissociation Constant (Kd) | 2.756 μM | SPR |

Upon binding, this compound activates SIRT3's deacetylase activity. A key downstream target of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), a mitochondrial antioxidant enzyme. Activation of SIRT3 by this compound leads to the deacetylation of MnSOD2 at lysines 68 and 122, which enhances its activity and mitigates oxidative stress[1].

Modulation of Key Signaling Pathways

This compound's activation of SIRT3 influences multiple signaling pathways implicated in cardiac hypertrophy and fibrosis:

-

Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/small mother against decapentaplegic 3 (Smad3) pathways. These pathways are well-established drivers of cardiac hypertrophy and fibrosis. Their inhibition by this compound contributes significantly to its therapeutic effects[1][2].

-

Activation of Protective Pathways:

-

SIRT3-PYCR1 Axis: RNA-sequencing analyses have identified the SIRT3-pyrroline-5-carboxylate reductase 1 (PYCR1) axis as a crucial mediator of this compound's effects. By activating PYCR1, this compound enhances mitochondrial proline metabolism, which in turn inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against mitochondrial oxidative damage[1][2].

-

AMPK-Parkin Axis: this compound-mediated activation of SIRT3 also facilitates the AMP-activated protein kinase (AMPK)-Parkin axis. This pathway is involved in the regulation of mitophagy and cell death, and its activation by this compound helps to inhibit isoproterenol (ISO)-induced necrosis[1][2].

-

Experimental Evidence and Protocols

The cardioprotective effects of this compound have been validated in both in vitro and in vivo models of heart failure induced by isoproterenol (ISO), a β-adrenergic agonist that causes cardiac stress.

In Vivo Studies

Animal Models:

-

Male Sprague-Dawley rats (220–250 g) were used to model ISO-induced heart failure[1].

-

SIRT3 knockout mice and wild-type littermates were utilized to confirm the SIRT3-dependency of this compound's action[1].

Experimental Protocol:

-

Animals were divided into control, ISO-treated, and ISO + this compound (various doses) groups.

-

Heart failure was induced by subcutaneous injection of isoproterenol.

-

This compound was administered to the treatment groups.

-

Cardiac function was assessed using echocardiography to measure ejection fraction (EF%) and fractional shortening (FS%).

-

Histopathological analysis of heart tissue was performed to evaluate myocardial hypertrophy and fibrosis.

-

Protein expression and acetylation levels were determined by Western blot and immunohistochemistry.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Heart Failure

| Group | Ejection Fraction (%) | Fractional Shortening (%) |

| Control | Baseline | Baseline |

| ISO | Decreased | Decreased |

| ISO + this compound | Increased (vs. ISO) | Increased (vs. ISO) |

Note: This table summarizes the qualitative outcomes described in the source material. Specific quantitative values were not provided in the abstract.

In Vitro Studies

Cell Model:

-

H9c2 cells, a rat cardiomyoblast cell line, were used to model cardiomyocyte hypertrophy in vitro[1].

Experimental Protocol:

-

H9c2 cells were cultured and treated with varying concentrations of this compound for 24 hours.

-

Hypertrophy was induced by treating the cells with isoproterenol for 48 hours.

-

Cellular morphology and size were assessed using rhodamine-phalloidin staining for the actin cytoskeleton and DAPI for nuclear staining.

-

The expression and phosphorylation status of key signaling proteins were analyzed by Western blot.

Signaling Pathway Diagrams

Caption: Overall mechanism of action of this compound.

Caption: In vivo experimental workflow.

Conclusion

This compound is a promising, targeted activator of SIRT3 that demonstrates significant cardioprotective effects by alleviating myocardial hypertrophy and fibrosis. Its mechanism of action is centered on the activation of SIRT3 and the subsequent modulation of multiple downstream signaling pathways that regulate cellular growth, fibrosis, oxidative stress, and cell death. The efficacy of this compound has been demonstrated in preclinical models, highlighting its potential as a novel therapeutic agent for the treatment of heart failure. Further investigation into its clinical utility is warranted.

References

- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-APQC: A Selective Activator of SIRT3 for Cardioprotection

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular stress responses, playing a pivotal role in cardiovascular health. The discovery of selective SIRT3 activators is of significant interest for the development of novel therapeutics for heart failure and other mitochondrial-dysfunction-related diseases. This technical guide provides an in-depth overview of 2-APQC, a novel, specific, small-molecule activator of SIRT3. We consolidate the current understanding of its biochemical and cellular activity, selectivity, and its mechanism of action in cardioprotective signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

Sirtuin 3 (SIRT3) is a crucial enzyme located in the mitochondria that regulates a wide array of cellular processes, including oxidative stress, ATP production, and catabolism, through the deacetylation of key mitochondrial proteins[1][2]. Growing evidence highlights the critical role of SIRT3 in mitigating cardiac fibrosis and myocardial hypertrophy, making it a promising therapeutic target for heart failure[1][2]. The development of small-molecule activators that can selectively target SIRT3 is a key strategy for harnessing its therapeutic potential.

This compound has been identified as a potent and specific activator of SIRT3[3][4]. It has been shown to bind directly to SIRT3 and enhance its deacetylase activity, leading to the amelioration of isoproterenol (ISO)-induced myocardial injury in both in vitro and in vivo models[2][3]. This guide serves as a comprehensive resource for researchers, providing the necessary technical details to study and potentially develop this compound and similar molecules as therapeutic agents.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) | 2.756 µM | Surface Plasmon Resonance (SPR) | [3][5] |

| SIRT3 Activation | Comparable to Honokiol (10 µM) | In vitro deacetylation assay | [3] |

| Cytotoxicity | No apparent cytotoxicity up to 40 µM | MTT Assay in H9c2 cells | [3] |

Table 2: Selectivity Profile of this compound

| Sirtuin Isoform | Effect on Expression | Effect on Thermal Stability | Assay | Source |

| SIRT1 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |

| SIRT2 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |

| SIRT3 | Not significantly affected | Improved | Western Blot, CETSA | [3] |

| SIRT4 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |

| SIRT5 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |

| SIRT6 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |

| SIRT7 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by activating SIRT3, which in turn modulates several downstream signaling pathways.

Core SIRT3 Activation and Downstream Effects

This compound directly binds to and activates SIRT3, leading to the deacetylation of its target proteins, such as MnSOD at lysine 68 and 122, which reduces mitochondrial oxidative stress[3].

Regulation of Hypertrophy and Fibrosis Pathways

In the context of isoproterenol-induced cardiac injury, this compound-mediated SIRT3 activation has been shown to inhibit key pathways involved in cardiac hypertrophy and fibrosis[2].

Modulation of Mitochondrial Homeostasis

This compound also plays a protective role by regulating mitochondrial metabolism and cell death pathways through SIRT3 activation[2].

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are composite protocols based on published descriptions and standard laboratory practices.

SIRT3 Deacetylation Assay (Fluorometric)

This assay measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT3.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., from a commercial kit)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (from a commercial kit)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, the fluorogenic substrate, and NAD+.

-

Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Honokiol).

-

Add the recombinant SIRT3 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to each well. The developer stops the SIRT3 reaction and generates a fluorescent signal from the deacetylated substrate.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the relative SIRT3 activity compared to the vehicle control.

Surface Plasmon Resonance (SPR)

SPR is used to determine the binding kinetics and affinity of this compound to SIRT3.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human SIRT3 protein

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

-

Immobilize recombinant SIRT3 onto the sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is performed to confirm the direct binding of this compound to SIRT3 within a cellular context.

Materials:

-

H9c2 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PBS

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-SIRT3 antibody

Procedure:

-

Treat H9c2 cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples and centrifuge at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SIRT3 at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for SIRT3 Activity Markers

This method is used to assess the downstream effects of this compound on the acetylation status of SIRT3 target proteins.

Materials:

-

H9c2 cells

-

This compound

-

Isoproterenol (optional, for stimulation)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-acetylated-lysine, anti-ac-MnSOD (K68, K122), anti-SIRT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat H9c2 cells with this compound and/or isoproterenol for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Model of Isoproterenol-Induced Cardiac Hypertrophy

This animal model is used to evaluate the therapeutic efficacy of this compound in a disease-relevant context[6][7].

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice

Materials:

-

Isoproterenol hydrochloride

-

This compound

-

Vehicle for drug administration (e.g., saline, corn oil with DMSO and Tween-80)[5]

-

Osmotic minipumps or syringes for subcutaneous injection

Procedure:

-

Acclimatize the animals to the housing conditions.

-

Induce cardiac hypertrophy by subcutaneous injection of isoproterenol (e.g., 5-60 mg/kg/day) or by implantation of an osmotic minipump for continuous delivery over a period of 7-28 days[7].

-

Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) daily, starting before or concurrently with isoproterenol treatment.

-

Monitor the animals for clinical signs and body weight.

-

At the end of the study, perform echocardiography to assess cardiac function and dimensions.

-

Euthanize the animals and collect hearts for gravimetric analysis (heart weight to body weight ratio), histology (e.g., H&E and Masson's trichrome staining for hypertrophy and fibrosis), and molecular analysis (e.g., Western blotting for hypertrophy and fibrosis markers).

Conclusion

This compound represents a promising selective activator of SIRT3 with demonstrated cardioprotective effects in preclinical models. Its ability to directly engage SIRT3 and modulate key signaling pathways involved in mitochondrial homeostasis, cardiac hypertrophy, and fibrosis underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and clinical applicability of this compound and other SIRT3 activators. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced disease models.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

The Role of 2-APQC in Mitochondrial Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial homeostasis is a critical process for cellular health, involving a delicate balance of mitochondrial dynamics (fusion and fission), biogenesis, and mitophagy to ensure a healthy population of these vital organelles. Dysregulation of mitochondrial homeostasis is a key factor in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. A promising therapeutic strategy involves the activation of Sirtuin-3 (SIRT3), a primary mitochondrial deacetylase that governs crucial aspects of mitochondrial function, such as ATP production and the management of oxidative stress. This document provides an in-depth technical overview of 2-APQC, a novel small-molecule activator of SIRT3, and its role in maintaining mitochondrial homeostasis.[1][2]

This compound: A Novel SIRT3 Activator

This compound has been identified as a targeted activator of SIRT3.[1][2] Its therapeutic potential has been demonstrated in preclinical models of cardiac hypertrophy and fibrosis, where it mitigates disease pathology by restoring mitochondrial homeostasis.[1] The effects of this compound are contingent on the presence of SIRT3, as its protective capabilities are nullified in SIRT3 knockout models.[1][2]

Mechanism of Action

This compound enhances the deacetylation activity of SIRT3.[2] A key substrate of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), an essential mitochondrial antioxidant enzyme. Treatment with this compound leads to a reduction in the acetylation of MnSOD2 at key lysine residues (K68 and K122), which is indicative of SIRT3 activation.[2] This activation of SIRT3 by this compound is time-dependent and can be blocked by SIRT3 inhibitors like nicotinamide.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

Table 1: Effect of this compound on SIRT3 Substrate Acetylation

| Treatment Group | Acetylated MnSOD2 (K68) Level | Acetylated MnSOD2 (K122) Level |

| Control | Baseline | Baseline |

| Isoproterenol (ISO) | Increased | Increased |

| ISO + this compound | Decreased vs. ISO | Decreased vs. ISO |

Data are presented conceptually based on described effects.[2]

Table 2: Impact of this compound on Signaling Pathways in ISO-treated Cardiomyocytes

| Signaling Protein | Phosphorylation/Expression Level (ISO + this compound vs. ISO) |

| p-AKT | Reduced |

| p-mTOR | Reduced |

| p-JNK | Reduced |

| p-Smad3 | Reduced |

This table reflects the inhibitory effects of this compound on key signaling pathways implicated in cardiac hypertrophy and fibrosis.[2]

Signaling Pathways Modulated by this compound

This compound influences several signaling cascades to exert its protective effects on mitochondrial and cellular health.

SIRT3-Mediated Deacetylation and ROS Mitigation

This compound directly activates SIRT3, leading to the deacetylation and activation of downstream targets. A critical target is PYCR1 (Pyrroline-5-Carboxylate Reductase 1), which enhances proline metabolism within the mitochondria. This metabolic shift helps to mitigate oxidative stress by inhibiting the ROS-p38MAPK pathway.[1][2]

References

- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2-APQC: A Novel SIRT3 Activator for Cardioprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3). This compound has emerged as a promising therapeutic candidate for heart failure by alleviating myocardial hypertrophy and fibrosis. This document details the scientific background, discovery, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and cardiovascular disease.

Introduction

Sirtuin-3 (SIRT3) is a crucial NAD+-dependent deacetylase located in the mitochondria, playing a vital role in regulating oxidative stress, metabolism, and ATP production.[1] Growing evidence highlights the critical role of SIRT3 in mitigating cardiac fibrosis and myocardial hypertrophy, making it an attractive therapeutic target for heart failure.[1][2] The discovery of potent and selective SIRT3 activators is a significant area of research. This compound, a recently identified small-molecule activator of SIRT3, has demonstrated considerable promise in preclinical models of heart failure.[1] This guide provides an in-depth look at the discovery and synthesis of this promising compound.

Discovery of this compound

The identification of this compound was the result of a structure-based drug design strategy.[1] This approach leverages the three-dimensional structure of the target protein, in this case, SIRT3, to design molecules that can bind to and modulate its activity. Computational modeling and screening techniques were likely employed to identify a chemical scaffold with the potential for high-affinity binding to the SIRT3 active site, leading to the eventual synthesis and optimization of this compound.

Synthesis of this compound

A potential synthetic workflow is outlined below:

This proposed synthesis involves three main stages:

-

Reductive Amination: The synthesis would likely commence with the reductive amination of a suitable piperidone derivative, 1-(4-phenylbutan-2-yl)piperidin-4-one, with pyridin-2-amine to form the secondary amine intermediate, N-pyridin-2-yl-1-(4-phenylbutan-2-yl)piperidin-4-amine.

-

Acylation: The resulting secondary amine would then be acylated using a haloacetyl halide, such as 2-bromoacetyl bromide, to yield the corresponding bromoacetamide intermediate.

-

Amination: Finally, a nucleophilic substitution reaction with ammonia would replace the bromine atom to afford the desired product, this compound.

Purification at each step would likely be achieved using standard techniques such as column chromatography.

Mechanism of Action and Biological Activity

This compound is a selective activator of SIRT3.[3] Its mechanism of action in cardioprotection is multifaceted and involves the modulation of several key signaling pathways.

SIRT3 Activation and Downstream Effects

This compound directly binds to SIRT3, enhancing its deacetylase activity.[2] This activation leads to the deacetylation of downstream targets, which in turn triggers a cascade of protective cellular events. The binding affinity (Kd) of this compound to SIRT3 has been determined to be 2.756 μM.[3]

Modulation of Signaling Pathways

This compound has been shown to inhibit multiple signaling pathways that are implicated in the pathophysiology of cardiac hypertrophy and fibrosis.[1][2] The activation of SIRT3 by this compound is crucial for these inhibitory effects.[2]

-

mTOR-p70S6K Pathway: this compound inhibits the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K) pathway, a central regulator of cell growth and proliferation.[1][2]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in stress responses and apoptosis, is also inhibited by this compound.[1]

-

TGF-β/Smad3 Pathway: this compound suppresses the transforming growth factor-β (TGF-β)/Smad3 pathway, a key driver of fibrosis.[1][2]

-

ROS-p38MAPK Pathway: By enhancing mitochondrial proline metabolism through the SIRT3-PYCR1 axis, this compound inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against oxidative stress.[1]

-

AMPK-Parkin Pathway: Activation of SIRT3 by this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which plays a role in inhibiting necrosis.[1]

The interplay of these pathways is visualized in the following diagrams:

References

- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The SIRT3 Activator 2-APQC: A Deep Dive into its Anti-Hypertrophic Effects on the Myocardium

For Immediate Release

A comprehensive technical analysis of the small molecule 2-APQC reveals its potent anti-hypertrophic effects on myocardial tissue, offering a promising therapeutic avenue for researchers, scientists, and drug development professionals in the field of cardiovascular disease. This guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Findings: this compound Attenuates Myocardial Hypertrophy

This compound has been identified as a selective activator of Sirtuin-3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][2] Studies have demonstrated that this compound effectively alleviates isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in both in vitro and in vivo models.[1] The cardioprotective effects of this compound are contingent on the presence of SIRT3, as its benefits are negated in SIRT3 knockout models.[1]

Quantitative Impact of this compound on Myocardial Hypertrophy

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of myocardial hypertrophy.

Table 1: In Vitro Effects of this compound on Cardiomyocyte Hypertrophy

| Parameter | Model | Treatment Groups | Outcome |

| Cardiomyocyte Size | Isoproterenol-induced hypertrophic H9c2 cells | Control, Isoproterenol (ISO), ISO + this compound | This compound significantly reduced the increase in cardiomyocyte surface area induced by ISO. |

| Hypertrophic Gene Expression (ANP, BNP, β-MHC) | Isoproterenol-induced hypertrophic H9c2 cells | Control, Isoproterenol (ISO), ISO + this compound | This compound significantly attenuated the ISO-induced upregulation of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) mRNA levels. |

| Protein Synthesis | Isoproterenol-induced hypertrophic H9c2 cells | Control, Isoproterenol (ISO), ISO + this compound | This compound inhibited the increased protein synthesis rates observed in hypertrophic cardiomyocytes. |

Table 2: In Vivo Effects of this compound on a Rat Model of Myocardial Hypertrophy

| Parameter | Model | Treatment Groups | Outcome |

| Heart Weight to Body Weight (HW/BW) Ratio | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | This compound treatment significantly reduced the elevated HW/BW ratio in ISO-treated rats. |

| Left Ventricular Mass | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | Echocardiographic analysis showed a significant decrease in left ventricular mass in the this compound treated group compared to the ISO group. |

| Myocardial Fibrosis | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | Masson's trichrome staining revealed a significant reduction in interstitial fibrosis in the hearts of this compound-treated rats. |

| Cardiac Function (Ejection Fraction, Fractional Shortening) | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | This compound treatment improved cardiac function, as evidenced by increased ejection fraction and fractional shortening. |

Signaling Pathways Modulated by this compound

This compound exerts its anti-hypertrophic effects through the modulation of several key signaling pathways downstream of SIRT3 activation.

Caption: Signaling pathways modulated by this compound in myocardial hypertrophy.

Mechanistically, activation of SIRT3 by this compound leads to the inhibition of pro-hypertrophic pathways, including the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/small mother against decapentaplegic 3 (Smad3) pathways.[1] Furthermore, this compound promotes the activation of the AMP-activated protein kinase (AMPK)-Parkin axis, which is known to have a protective role against cardiac hypertrophy.[1] The activation of pyrroline-5-carboxylate reductase 1 (PYCR1) by the SIRT3-2-APQC complex enhances mitochondrial proline metabolism and subsequently inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

In Vitro Model of Cardiomyocyte Hypertrophy

Cell Culture and Induction of Hypertrophy:

-

H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

To induce hypertrophy, H9c2 cells are treated with Isoproterenol (ISO) at a concentration of 10 µM for 48 hours.

This compound Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours prior to the addition of ISO.

Assessment of Cardiomyocyte Size:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

The cytoskeleton is stained with phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin).

-

Cell images are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from H9c2 cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using SYBR Green master mix and primers specific for hypertrophic marker genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Model of Myocardial Hypertrophy

Animal Model:

-

Male Sprague-Dawley rats are used for the in vivo studies.

-

Myocardial hypertrophy is induced by subcutaneous injection of Isoproterenol (5 mg/kg/day) for 14 consecutive days.

This compound Administration:

-

This compound is administered to the rats via oral gavage or intraperitoneal injection at a specified dosage (e.g., 50 mg/kg/day) for the duration of the ISO treatment.

Echocardiography:

-

Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular mass, ejection fraction, and fractional shortening.

Histological Analysis:

-

At the end of the experiment, hearts are excised, weighed, and fixed in 10% formalin.

-

Paraffin-embedded heart sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate the extent of myocardial fibrosis.

Western Blot Analysis:

-

Protein is extracted from heart tissue lysates.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against proteins in the relevant signaling pathways (e.g., phospho-mTOR, phospho-JNK, TGF-β, etc.) and a loading control (e.g., GAPDH).

-

After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

Conclusion

The SIRT3 activator this compound demonstrates significant potential as a therapeutic agent for mitigating myocardial hypertrophy. Its mechanism of action, centered on the activation of SIRT3 and the subsequent modulation of key signaling pathways involved in cardiac remodeling, provides a strong rationale for its further development. The data presented in this guide underscore the quantitative and qualitative impact of this compound and offer a foundational understanding for researchers and drug development professionals seeking to explore its therapeutic applications.

References

The Modulatory Effects of 2-APQC on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-(4-(piperidine-1-carbonyl)phenyl)quinoline-3-carboxamide (2-APQC) has been identified as a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols from foundational research. The primary therapeutic potential of this compound has been demonstrated in the context of cardiac hypertrophy and fibrosis, where it exerts protective effects by modulating key signaling cascades involved in cellular growth, stress responses, and mitochondrial homeostasis.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound.

Core Mechanism of Action: SIRT3 Activation

This compound functions as a direct activator of SIRT3, a NAD+-dependent deacetylase predominantly located in the mitochondria.[1][2] The binding affinity of this compound to SIRT3 has been quantified, demonstrating a direct interaction.

Table 1: Binding Affinity of this compound for SIRT3

| Parameter | Value | Method |

| Equilibrium Dissociation Constant (Kd) | 2.756 μM | Surface Plasmon Resonance (SPR) |

| [1] |

The activation of SIRT3 by this compound leads to the deacetylation of downstream mitochondrial protein targets, thereby influencing their activity and mitigating cellular stress. A key target of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), and this compound treatment has been shown to reduce its acetylation, indicating SIRT3 activation.[1]

Signaling Pathways Modulated by this compound

This compound modulates several critical signaling pathways implicated in cardiac hypertrophy and fibrosis. Its effects are primarily dependent on its ability to activate SIRT3, as the protective effects are abrogated in SIRT3 knockout models.[1][2]

Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways

This compound has been shown to inhibit signaling pathways that promote pathological cellular growth and extracellular matrix deposition.

-

mTOR-p70S6K Pathway: This pathway is a central regulator of cell growth and proliferation. This compound treatment leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K).[1][2]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response and is involved in apoptosis and inflammation. This compound has been demonstrated to suppress the activation of JNK.[1][2]

-

TGF-β/Smad3 Pathway: Transforming growth factor-β (TGF-β) signaling, particularly through its downstream mediator Smad3, is a key driver of fibrosis. This compound inhibits this pathway to reduce the expression of fibrotic markers.[1][2]

Activation of Mitochondrial Homeostasis Pathways

This compound also promotes cellular health by activating pathways that enhance mitochondrial function and reduce oxidative stress and cell death.

-

SIRT3-PYCR1 Axis: this compound activates the SIRT3-pyrroline-5-carboxylate reductase 1 (PYCR1) axis. This enhances mitochondrial proline metabolism, which in turn inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against mitochondrial oxidative damage.[1][2]

-

AMPK-Parkin Axis: The activation of SIRT3 by this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which plays a role in inhibiting isoproterenol-induced necrosis.[1][2]

Quantitative Data on Pathway Modulation

The modulatory effects of this compound on key signaling proteins have been quantified using Western blot analysis in isoproterenol (ISO)-induced cardiac hypertrophy models.

Table 2: Effect of this compound on Protein Phosphorylation and Expression in ISO-Treated H9c2 Cells

| Protein Target | Treatment Group | Fold Change vs. ISO Group | Significance |

| p-AKT | ISO + this compound | Decreased | p < 0.05 |

| p-mTOR | ISO + this compound | Decreased | p < 0.05 |

| p-JNK | ISO + this compound | Decreased | p < 0.05 |

| p-SMAD3 | ISO + this compound | Decreased | p < 0.05 |

| α-SMA | ISO + this compound | Decreased | p < 0.05 |

| Fibronectin | ISO + this compound | Decreased | p < 0.05 |

| Collagen I | ISO + this compound | Decreased | p < 0.05 |

| [1] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of ISO-Induced Heart Failure

| Parameter | ISO Group | ISO + this compound Group | Significance |

| Ejection Fraction (EF%) | Decreased | Increased | p < 0.05 |

| Fractional Shortening (FS%) | Decreased | Increased | p < 0.05 |

| [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

In Vitro Model of Cardiac Hypertrophy

Protocol:

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are treated with varying concentrations of this compound for 24 hours.

-

Induction of Hypertrophy: Following pre-treatment with this compound, the culture medium is replaced with a medium containing isoproterenol (ISO) to induce a hypertrophic response. The cells are incubated for an additional 48 hours.

-

Analysis:

-

Western Blot: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, mTOR, JNK, SMAD3).

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with phalloidin to visualize the actin cytoskeleton and determine cell size. DAPI is used to counterstain the nuclei.

-

qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and used for quantitative real-time PCR to analyze the expression of hypertrophic and fibrotic marker genes.

-

In Vivo Model of Cardiac Hypertrophy and Fibrosis

Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (including SIRT3 knockout and wild-type littermates) are used.

-

Induction of Heart Failure: Heart failure is induced by subcutaneous injection of isoproterenol (ISO) for a specified number of consecutive days.

-

Drug Administration: this compound is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at various dosages (e.g., low, medium, high) for a defined period.

-

Cardiac Function Assessment:

-

Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function parameters, including ejection fraction (EF%) and fractional shortening (FS%).

-

-

Histological Analysis:

-

At the end of the study, animals are euthanized, and heart tissues are collected.

-

Tissues are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome stain to evaluate the extent of myocardial fibrosis.

-

-

Molecular Analysis:

-

Immunohistochemistry: Heart tissue sections are stained for markers of interest, such as acetylated MnSOD2.

-

Western Blot: Protein is extracted from heart tissue homogenates to analyze the expression and phosphorylation of key signaling proteins.

-

Conclusion

This compound represents a promising therapeutic candidate for cardiovascular diseases characterized by myocardial hypertrophy and fibrosis. Its mechanism of action, centered on the activation of SIRT3, leads to the beneficial modulation of multiple signaling pathways. The inhibition of pro-growth and pro-fibrotic pathways (mTOR, JNK, TGF-β/Smad3) coupled with the activation of mitochondrial protective pathways (SIRT3-PYCR1 and AMPK-Parkin) underscores its multi-faceted therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other SIRT3 activators.

References

- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-APQC: A Novel SIRT3 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-APQC (2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide) is a novel small molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase. Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for this compound, intended to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the pyrroloquinoxaline class of molecules. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 500271-63-6 | N/A |

| Molecular Formula | C23H24FN5O | N/A |

| Molar Mass | 405.477 g/mol | N/A |

| IUPAC Name | 2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide | N/A |

| SMILES | CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N | N/A |

| InChI | InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30) | N/A |

| Solubility | Soluble in DMSO | [1] |

Note: At the time of this report, publicly available data on specific physicochemical properties such as melting point, boiling point, and pKa for this compound is limited.

Biological Activity and Mechanism of Action

This compound has been identified as a specific and potent activator of Sirtuin-3 (SIRT3), an NAD+-dependent deacetylase primarily located in the mitochondria. SIRT3 plays a crucial role in maintaining mitochondrial homeostasis and cellular health by deacetylating and activating a wide range of mitochondrial proteins involved in metabolism, antioxidant defense, and apoptosis.

The primary mechanism of action of this compound involves its direct binding to SIRT3, which enhances the enzyme's deacetylase activity. This has been shown to have protective effects in preclinical models of cardiac hypertrophy and fibrosis.[1]

Key Signaling Pathways Modulated by this compound

Experimental evidence suggests that this compound exerts its cardioprotective effects by modulating several key signaling pathways downstream of SIRT3 activation.[1] These include:

-

Inhibition of mTOR-p70S6K Pathway: By activating SIRT3, this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K). This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-hypertrophic effects of this compound.

-

Suppression of JNK Signaling: this compound has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and apoptosis.

-

Inhibition of TGF-β/Smad3 Pathway: The transforming growth factor-β (TGF-β)/Smad3 pathway is a key driver of fibrosis. This compound-mediated activation of SIRT3 leads to the inhibition of this pathway, thereby reducing collagen deposition and myocardial fibrosis.

-

Activation of the SIRT3-PYCR1 Axis: this compound upregulates the expression of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in a SIRT3-dependent manner. This enhances mitochondrial proline metabolism and protects against oxidative stress.

-

Modulation of the AMPK-Parkin Axis: Activation of SIRT3 by this compound can also influence the AMP-activated protein kinase (AMPK)-Parkin signaling pathway, which is involved in mitochondrial quality control and mitophagy.

The following diagrams illustrate the key signaling pathways influenced by this compound.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. The information below is based on general methodologies for similar compounds and data from biological studies.

Synthesis of Quinoxaline Carboxamide Derivatives (General Protocol)

The synthesis of pyrrolo[3,2-b]quinoxaline-3-carboxamides typically involves a multi-step process. While a specific protocol for this compound is not published, a general synthetic route for analogous quinoxaline carboxamides can be outlined as follows:

-

Formation of the Quinoxaline Core: This is often achieved through the condensation of an o-phenylenediamine derivative with an α-ketoester.

-

Introduction of the Pyrrole Ring: Subsequent cyclization reactions can be employed to form the fused pyrrole ring system.

-

Functionalization: The core structure is then functionalized through various reactions, such as N-alkylation to introduce the (4-fluorophenyl)methyl group and amidation of a carboxylic acid precursor to form the N-pentylcarboxamide side chain.

A more detailed, step-by-step protocol for the specific synthesis of this compound would require access to proprietary information or the original developmental chemistry data.

Purification and Analysis

Purification of quinoxaline derivatives is typically achieved using standard chromatographic techniques.

-

Purification: Flash column chromatography on silica gel is a common method for the purification of these types of compounds. The choice of eluent would be determined empirically to achieve optimal separation.

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for quantitative analysis. A typical setup would involve a C18 reversed-phase column with a gradient elution system, for example, using a mixture of water and acetonitrile with a small percentage of a modifier like trifluoroacetic acid or formic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.

-

Note: Specific parameters for these analytical methods (e.g., HPLC column, mobile phase gradient, NMR solvent, etc.) for this compound are not available in the cited literature.

Mandatory Visualizations

Experimental Workflow for Assessing Cardioprotective Effects

The following diagram outlines a typical experimental workflow to evaluate the in vitro effects of this compound on cardiac cells.

Caption: In vitro experimental workflow for this compound.

Conclusion

This compound is a promising SIRT3 activator with demonstrated cardioprotective effects in preclinical studies. Its mechanism of action involves the modulation of key signaling pathways related to cardiac hypertrophy, fibrosis, and mitochondrial homeostasis. While detailed information on its synthesis and physicochemical properties is not extensively available in the public domain, the existing biological data provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource for researchers in the field, summarizing the current knowledge and highlighting areas where further characterization is needed.

References

2-APQC: A Technical Guide on Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3). The information presented is intended to support researchers and drug development professionals in designing and conducting experiments with this compound.

Core Compound Information

This compound is a selective and orally active agonist of SIRT3, a critical mitochondrial deacetylase. It has been identified as a promising therapeutic candidate for conditions such as heart failure by mitigating myocardial hypertrophy and fibrosis through the regulation of mitochondrial homeostasis.[1][2][3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO). The compound is reported to be insoluble in water and ethanol.[5] It is crucial to use fresh, anhydrous DMSO for achieving maximum solubility, as the presence of moisture can significantly impact the results.[5]

| Solvent/Vehicle | Solubility | Molar Concentration (approx.) | Source |

| Dimethyl Sulfoxide (DMSO) | 81 mg/mL | 199.76 mM | Selleck Chemicals[5] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 123.31 mM | MedChemExpress[1][6] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | ≥ 6.17 mM | MedChemExpress[6] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 6.17 mM | MedChemExpress[6] |

| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 6.17 mM | MedChemExpress[6] |

| Water | Insoluble | - | Selleck Chemicals[5] |

| Ethanol | Insoluble | - | Selleck Chemicals[5] |

Stability and Storage Recommendations

Proper storage of this compound is essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

| Form | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | 3 years | Selleck Chemicals[5] |

| Solid Powder | -20°C | 12 months | ProbeChem[7] |

| Solid Powder | 4°C | 6 months | ProbeChem[7] |

| In Solvent | -80°C | 1 year | Selleck Chemicals[5] |

| In Solvent | -20°C | 1 month | Selleck Chemicals[5] |

| In Solvent | -80°C | 6 months | ProbeChem[7] |

| In Solvent | -20°C | 6 months | ProbeChem[7] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[5]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, the methodologies for its use in in vitro and in vivo studies provide insights into its handling and preparation.

In Vitro Solution Preparation

For cellular assays, this compound is typically dissolved in DMSO to create a stock solution. For example, a 20 mM stock solution in DMSO is prepared and then further diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).[1] It is noted that ultrasonic assistance may be needed to fully dissolve the compound in DMSO.[1][6]

In Vivo Formulation Preparation

For oral administration in animal models, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The components are added sequentially to ensure proper dissolution.[6] Alternative formulations using SBE-β-CD or corn oil as the vehicle have also been reported.[6]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the activation of SIRT3. This leads to the deacetylation of downstream mitochondrial protein targets, influencing several signaling pathways implicated in cellular stress, metabolism, and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel targeted SIRT3 activator for treating heart failure via mitochondrial homeostasis regulation - Medicine.net [medicine.net]

- 4. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes and Protocols for 2-APQC in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] SIRT3 plays a crucial role in regulating mitochondrial homeostasis, including oxidative stress, ATP production, and catabolism.[1][2] Emerging evidence indicates that activation of SIRT3 can be a therapeutic strategy for conditions such as cardiac hypertrophy and fibrosis.[1][2] this compound has been identified as a targeted SIRT3 activator that alleviates these conditions in preclinical models by modulating several downstream signaling pathways.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments, designed for researchers in basic science and drug development.

Mechanism of Action

This compound functions as a direct activator of SIRT3. Its therapeutic effects in models of cardiac stress are mediated through the modulation of multiple signaling pathways, leading to the regulation of mitochondrial homeostasis.[1][2]

Key Signaling Pathways Modulated by this compound:

-

Inhibition of Hypertrophic and Fibrotic Pathways: this compound has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are key drivers of cardiac hypertrophy and myocardial fibrosis.[1][2]

-

Activation of Mitochondrial Protective Pathways: By activating SIRT3, this compound enhances the SIRT3-PYCR1 axis, which boosts mitochondrial proline metabolism and protects against oxidative damage by inhibiting the ROS-p38MAPK pathway.[1][2]

-

Inhibition of Necrosis: this compound facilitates the SIRT3-AMPK-Parkin signaling axis to inhibit isoproterenol (ISO)-induced necrosis.[1][2]

Data Presentation

The following table summarizes the quantitative data from in vitro studies on the effects of this compound on cardiac cells.

| Cell Type | Treatment | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Neonatal rat ventricular cardiomyocytes (NRVMs) | Isoproterenol (ISO) | 10 µM | 24 hours | Alleviation of ISO-induced cardiac hypertrophy | [1][2] |

| Cardiac fibroblasts (CFs) | Isoproterenol (ISO) | 10 µM | 24 hours | Alleviation of ISO-induced myocardial fibrosis | [1][2] |

Experimental Protocols

Protocol 1: General Protocol for In Vitro Treatment of Adherent Cells with this compound

This protocol provides a general framework for treating adherent cell cultures, such as cardiomyocytes or fibroblasts, with this compound.

Materials:

-

Adherent cells of interest (e.g., NRVMs, CFs)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Trypsin-EDTA solution (for cell passaging)

-

Cell culture plates or flasks

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into the desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at the appropriate density for your experiment and allow them to adhere overnight.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Treatment of Cells:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in complete culture medium. Note: The final DMSO concentration should be kept constant across all treatment groups, including the vehicle control (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

-

Downstream Analysis:

-

After the incubation period, the cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To analyze the expression and phosphorylation status of proteins in the SIRT3, mTOR, JNK, and TGF-β/Smad3 pathways.

-

RT-qPCR: To measure the mRNA levels of hypertrophic and fibrotic markers.

-

Immunofluorescence: To visualize cellular morphology and protein localization.

-

Cell Viability Assays (e.g., MTT, MTS): To assess the cytotoxicity of the compound.

-

-

Protocol 2: In Vitro Model of Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis

This protocol details how to use this compound in an in vitro model of cardiac stress.

Materials:

-

Neonatal rat ventricular cardiomyocytes (NRVMs) or Cardiac Fibroblasts (CFs)

-

Isoproterenol (ISO)

-

All materials listed in Protocol 1

Procedure:

-

Cell Seeding and Preparation:

-

Follow step 1 from Protocol 1 to seed NRVMs or CFs.

-

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in culture medium as described in Protocol 1, step 3.

-

Remove the medium from the cells and add the medium containing this compound or vehicle control.

-

Incubate for a pre-treatment period (e.g., 1-2 hours).

-

-

Induction of Hypertrophy/Fibrosis:

-

Prepare a stock solution of Isoproterenol (ISO) in sterile water or PBS.

-

Add ISO to the cell culture medium to a final concentration known to induce hypertrophy or fibrosis (e.g., 10 µM).

-

The control group should not receive ISO.

-

Incubate the cells for the desired duration (e.g., 24-48 hours).

-

-

Analysis:

-

After incubation, proceed with downstream analysis to assess the protective effects of this compound.

-

For NRVMs, this can include measuring cell surface area (hypertrophy) or expression of hypertrophic markers like ANP and BNP.

-

For CFs, this can include assessing the expression of fibrotic markers such as collagen I and α-SMA.

-

Visualizations

Caption: A flowchart of the general experimental workflow for using this compound in cell culture.

Caption: The mechanism of action of this compound, a SIRT3 activator, and its downstream effects.

References

- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-APQC in Mouse Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-APQC, a small-molecule activator of Sirtuin-3 (SIRT3), for the treatment of heart failure in mouse models. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and conducting their own experiments.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular stress responses, playing a protective role in cardiovascular diseases. This compound has been identified as a novel, targeted activator of SIRT3, offering a promising therapeutic strategy for heart failure by improving mitochondrial homeostasis.[1][2]

Mechanism of Action

This compound exerts its cardioprotective effects by directly activating SIRT3.[1][2] This activation initiates a cascade of downstream signaling events that collectively mitigate the pathological remodeling associated with heart failure. Key mechanistic actions include:

-

Regulation of Mitochondrial Homeostasis: this compound alleviates myocardial hypertrophy and fibrosis by restoring mitochondrial function.[1]

-

Inhibition of Pro-hypertrophic and Pro-fibrotic Pathways: Treatment with this compound has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways, which are all implicated in cardiac hypertrophy and fibrosis.[1][3]

-

Activation of the SIRT3-PYCR1 Axis: this compound enhances mitochondrial proline metabolism by activating pyrroline-5-carboxylate reductase 1 (PYCR1), which in turn inhibits the ROS-p38MAPK pathway and protects against mitochondrial oxidative damage.[1][2]

-

Promotion of Cell Survival: By activating SIRT3, this compound facilitates the AMPK-Parkin signaling axis, which helps to inhibit necrosis.[1][2]

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in rodent models of heart failure.

| Animal Model | Heart Failure Induction Method | This compound Dosage | Route of Administration | Key Findings | Reference |

| Rat | Isoproterenol (ISO) subcutaneous injection (5 mg/kg for 2 weeks) | 10, 20, and 30 mg/kg | Not specified | Improved cardiac function | [3] |

| Mouse | Lipopolysaccharide (LPS) (5 mg/kg) and Norepinephrine (NE) (2 µ g/min/kg ) for 7 days | 30 mg/kg | Not specified | Improved cardiac remodeling, increased HO-1 expression | [4] |

| SIRT3 Knockout Mouse | Isoproterenol (ISO) | Not specified | Not specified | The protective effects of this compound were abolished, confirming its dependency on SIRT3. | [1][2][3] |

Experimental Protocols

Isoproterenol-Induced Heart Failure Mouse Model

This protocol describes the induction of heart failure in mice using isoproterenol (ISO), a non-selective β-adrenergic agonist.

Materials:

-

Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile saline solution (0.9% NaCl)

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG400)

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

Syringes and needles for injection

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Heart Failure Induction:

-

Prepare a stock solution of ISO in sterile saline.

-

Induce cardiac hypertrophy and fibrosis by subcutaneous injection of ISO. A common dosage is 5 mg/kg body weight, administered daily for 14 days.[3]

-

-

This compound Administration:

-

Prepare the desired concentration of this compound in a suitable vehicle.

-

Based on rodent studies, a dosage of 30 mg/kg can be used.[4] The administration can be performed via oral gavage or intraperitoneal injection.

-

Begin this compound treatment concurrently with ISO induction or after the establishment of heart failure, depending on the study design (preventive vs. therapeutic).

-

-

Monitoring and Analysis:

-

Monitor animal health and body weight regularly.

-

Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and at the end of the study.

-

At the end of the experiment, euthanize the animals and collect heart tissues for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., Western blotting, qRT-PCR) to assess hypertrophy, fibrosis, and signaling pathway activation.

-

LPS and Norepinephrine-Induced Cardiomyopathy Mouse Model

This protocol details the induction of cardiomyopathy using a combination of lipopolysaccharide (LPS) and norepinephrine (NE).

Materials:

-

Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)

-

Norepinephrine (NE) bitartrate salt (Sigma-Aldrich or equivalent)

-

Sterile saline solution (0.9% NaCl)

-

This compound

-

Vehicle for this compound

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

Osmotic minipumps for continuous NE infusion

-

Syringes and needles for injection

Procedure:

-

Acclimatization: Acclimate mice as described in the previous protocol.

-

Heart Failure Induction:

-

This compound Administration:

-

Administer this compound at a dosage of 30 mg/kg daily for the 7-day duration of the heart failure induction.[4]

-

-

Monitoring and Analysis:

-

Conduct regular monitoring of the animals.

-

At the end of the 7-day period, perform echocardiography.

-

Collect heart tissues for histological (H&E, Masson's trichrome, DHE staining for oxidative stress) and molecular analyses (e.g., immunoblots for HO-1).[4]

-

Signaling Pathways and Visualizations

The cardioprotective effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: this compound activates SIRT3, leading to the inhibition of pro-hypertrophic and pro-fibrotic pathways.

Caption: A generalized experimental workflow for evaluating this compound in mouse models of heart failure.

References

- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel targeted SIRT3 activator for treating heart failure via mitochondrial homeostasis regulation - Medicine.net [medicine.net]

- 3. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing 2-APQC Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-APQC is a potent and selective small-molecule activator of Sirtuin-3 (SIRT3), an NAD+-dependent deacetylase located in the mitochondria.[1][2] As an orally active compound, this compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of cardiovascular diseases like heart failure.[1][3] It exerts its protective effects by modulating mitochondrial homeostasis and inhibiting pathological signaling pathways.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀N₄O₄S | MedChemExpress |

| Molecular Weight | 424.47 g/mol | MedChemExpress |

| Appearance | A crystalline solid | - |

| Purity | ≥98% | MedChemExpress |

| Target | SIRT3 | [3] |

| Binding Affinity (Kd) | 2.756 μM | [3] |

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 50 mM stock solution, weigh out 21.22 mg of this compound.

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 50 mM stock solution from 21.22 mg of this compound, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) can be used to aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).

-

Quantitative Data for In Vitro Stock Solution Preparation:

| Desired Stock Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO | Molar Mass ( g/mol ) |

| 10 mM | 4.24 mg | 1 mL | 424.47 |

| 25 mM | 10.61 mg | 1 mL | 424.47 |

| 50 mM | 21.22 mg | 1 mL | 424.47 |

| 100 mM | 42.45 mg | 1 mL | 424.47 |

2. Preparation of this compound Formulation for In Vivo Experiments